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Compound of Interest

Compound Name: Cabotegravir

Cat. No.: B606451 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthetic pathways for the HIV integrase inhibitor

cabotegravir and its analogues. The following sections provide a comprehensive overview of

various synthetic strategies, detailed experimental protocols, and comparative data to support

researchers and professionals in the field of drug development.

Core Synthesis of Cabotegravir
The synthesis of cabotegravir has evolved from initial multi-step batch processes to more

streamlined and efficient methods, including a notable three-step synthesis and flow chemistry

approaches. A central component in many of these syntheses is the key intermediate, 1-(2,2-

dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid.

Initial ViiV Healthcare Synthesis
The initial route developed by ViiV Healthcare involves a multi-step process. A key feature of

this pathway is the late-stage introduction of the difluorobenzyl group.

Diagram: Initial Cabotegravir Synthesis Pathway
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Caption: Initial multi-step synthesis of Cabotegravir.

Experimental Protocols:

Step 1: Formation of Enamine Intermediate: Methyl 4-methoxyacetoacetate is reacted with

dimethylformamide dimethyl acetal (DMF-DMA) to yield the corresponding enamine.

Step 2: Formation of Pyridone Intermediate: The enamine intermediate is then reacted with

aminoacetaldehyde dimethyl acetal.

Step 3: Cyclization to Key Carboxylic Acid Intermediate: The resulting product is cyclized

with dimethyl oxalate in the presence of a base like lithium methoxide (LiOMe) to form the

pyridone carboxylic acid intermediate.[1]

Step 4: Hydrolysis to Aldehyde: The acetal protecting group of the key intermediate is

hydrolyzed using a mixture of acetic acid (HOAc) and methanesulfonic acid (MeSO3H) in

acetonitrile (CH3CN) to give the aldehyde.[1]

Step 5: Formation of the Fused Tricyclic Intermediate: The aldehyde is treated with (S)-2-

aminopropan-1-ol to form the fused tricyclic core of cabotegravir.[1]

Step 6: Amide Coupling: The carboxylic acid is then coupled with 2,4-difluorobenzylamine to

form the penultimate intermediate.

Step 7: Demethylation: The final step involves demethylation of the methoxy group on the

pyridone ring using a Lewis acid such as magnesium bromide (MgBr2) to yield

cabotegravir.[1]

Optimized Three-Step Synthesis
A more efficient, continuous three-step synthetic strategy has been developed to improve yield

and reduce costs.[2] This approach is more practical for large-scale industrial production.

Diagram: Three-Step Cabotegravir Synthesis
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Caption: Optimized three-step synthesis of Cabotegravir.

Experimental Protocols:

Step 1: Synthesis of 1-[2,2-bis(methoxy)ethyl]-5-(methoxy)-6-[(methoxy)-carbonyl]- 4-oxo-

1,4-dihydro-3-pyridinecarboxylic acid (4):

Methyl 4-methoxyacetoacetate (16 mL, 123.6 mmol) and N,N-dimethylformamide

dimethylacetal (DMF-DMA, 19.2 mL, 144.52 mmol) are stirred at room temperature for 1.5

hours.

This mixture is then subjected to a multi-component reaction to yield the key intermediate

4 with an optimized yield of up to 65%.[2]

Step 2: Formation of Cabotegravir Intermediate (6a):

Acetal 4 (1 g, 3.2 mmol) is dissolved in 50 mL of CH3CN.

Acetic acid (1 mL), methanesulfonic acid (0.3 mL, 5.7 mmol), and L-alaninol (0.4 mL, 9.4

mmol) in 50 mL of CH3CN are added at room temperature.

The mixture is refluxed for 30 hours.

After workup, the intermediate 6a is obtained.

Step 3: Amidation and Demethylation to Cabotegravir:

Compound 6a (2 g, 6.8 mmol) is dissolved in 100 mL of CH3CN.
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EDCI (3.87 g, 20.2 mmol), DMAP (334 mg, 2.7 mmol), and 2,4-difluorobenzylamine (1 mL,

8.2 mmol) are added.

The mixture is heated to 80°C for 2 hours.

LiBr (1 g, 12 mmol) is then added, and the reaction continues for 4 hours.

The product, cabotegravir, is collected by filtration with a yield of 90%.[2]

Quantitative Data Summary for Cabotegravir Synthesis

Step
Reagents and
Conditions

Yield Reference

Three-Step Synthesis

Synthesis of Key

Intermediate (4)

Multi-component

reaction
~65% [2]

Formation of Tricyclic

Intermediate (6a)

HOAc, CH3SO3H, L-

alaninol, CH3CN,

reflux, 30h

- [2]

Amidation and

Demethylation to

Cabotegravir

EDCI, DMAP, 2,4-

difluorobenzylamine,

LiBr, CH3CN, 80°C,

4h

90% [2]

Synthesis of Cabotegravir Analogues
The core structure of cabotegravir has been modified to explore new biological activities. A

notable class of analogues involves the introduction of a 1,2,3-triazole moiety.

Synthesis of 1,2,3-Triazole Bearing Cabotegravir
Derivatives
This synthetic pathway utilizes a key carboxylic acid intermediate derived from cabotegravir's
synthesis, which is then coupled with a substituted acetylene to form a precursor for the triazole

ring formation.
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Diagram: Synthesis of 1,2,3-Triazole Analogues
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Caption: Synthesis of Cabotegravir-1,2,3-triazole analogues.

Experimental Protocols:

Synthesis of (3S,11aR)-6-methoxy-3-methyl-5,7-dioxo-2,3,5,7,11,11a-hexahydrooxazolo[3,2-

a]pyrido[1,2-d]pyrazine-8-carboxylic acid (7):

1-(2,2-dimethoxyethyl)-1,4-dihydro-3-methoxy-4-oxo-2,5-pyridinedicarboxylic acid-2-

methyl ester (30 g) is added to 150 mL of anhydrous formic acid at 65°C under argon for 3

hours.

After removal of formic acid, the crude product is reacted with (S)-3-aminopropan-1-ol in

acetonitrile at 82°C for 5 hours to yield compound 7.[3]

General synthetic procedure for compound 8:

Compound 7 (3 g, 0.01 mol), 3-aminophenylacetylene (2.35 g, 0.02 mol), HATU (7.6 g,

0.02 mol), and DIPEA (6.2 g, 0.04 mol) are stirred in 200 mL of DMF at room temperature

under nitrogen for 24 hours.

After workup, the solid compound 8 is obtained.[4]

General synthetic procedure for 1,2,3-triazole analogues (KJ1–KJ19):

Compound 8 (0.2 g, 0.5 mmol) and a substituted azide (0.6 mmol) are dissolved in a

mixture of THF and water (4:1, 10 mL).
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A solution of CuSO4·5H2O (0.12 g, 0.5 mmol) in water (1 mL) and a solution of sodium

ascorbate (0.2 g, 1 mmol) in water (1 mL) are added.

The reaction is stirred at room temperature for 12 hours.

After extraction and purification, the final 1,2,3-triazole derivatives are obtained.[4]

Quantitative Data for Selected 1,2,3-Triazole Analogues

A series of 19 cabotegravir derivatives bearing 1,2,3-triazole groups were synthesized and

evaluated for their anti-liver cancer activity against HepG2 cells.[3]

Compound
IC50 (μM) against HepG2
cells

Reference

KJ-5 4.29 ± 0.10 [3]

KJ-12 4.07 ± 0.09 [3]

Cabotegravir >50 [3]

This guide provides a foundational understanding of the synthetic pathways to cabotegravir
and its analogues. The detailed protocols and comparative data are intended to facilitate further

research and development in this critical area of medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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